Cas no 4992-04-5 (Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-)
4992-04-5 structure
Product Name:Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
CAS-nummer:4992-04-5
MF:C13H19NO
MW:205.296063661575
CID:332383
PubChem ID:5021985
Update Time:2025-04-19
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]-
- WMP5857TSH
- DTXSID60198154
- o-Cresol, alpha-(hexahydro-1H-azepin-1-yl)-
- 4992-04-5
- Phenol, 2-[(hexahydro-1H-azepin-1-yl)methyl]-
- 2-(Hexamethyleneiminomethyl)phenol
- 2-(azepan-1-ylmethyl)phenol
- 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
- EINECS 225-654-6
- NS00045783
- AKOS005393063
-
- Inchi: 1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2
- InChI-sleutel: XZDFNUXKMYALTN-UHFFFAOYSA-N
- LACHT: OC1C=CC=CC=1CN1CCCCCC1
Berekende eigenschappen
- Exacte massa: 205.146664230g/mol
- Monoisotopische massa: 205.146664230g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 2
- Complexiteit: 175
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 23.5Ų
Phenol,2-[(hexahydro-1H-azepin-1-yl)methyl]- Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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